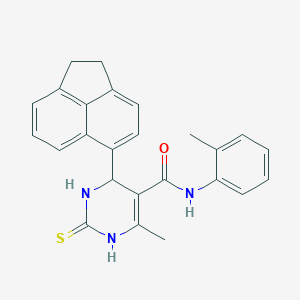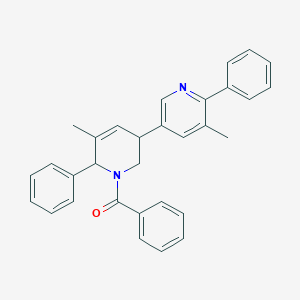
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and an acenaphthene moiety, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves the condensation of acenaphthene derivatives with thiourea and appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with refluxing to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
化学反応の分析
Types of Reactions: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrimidine derivatives .
科学的研究の応用
4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its therapeutic potential.
類似化合物との比較
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares structural similarities but differs in the aryl group attached to the pyrimidine ring.
2-Thioxopyrimidine Derivatives: Similar in having the thioxo group but vary in the substituents and overall structure.
Uniqueness: 4-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-6-METHYL-N-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to the presence of the acenaphthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
特性
分子式 |
C25H23N3OS |
|---|---|
分子量 |
413.5g/mol |
IUPAC名 |
4-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H23N3OS/c1-14-6-3-4-9-20(14)27-24(29)21-15(2)26-25(30)28-23(21)19-13-12-17-11-10-16-7-5-8-18(19)22(16)17/h3-9,12-13,23H,10-11H2,1-2H3,(H,27,29)(H2,26,28,30) |
InChIキー |
RWUGVNVLHSRBPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C4CCC5=C4C3=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-AMINO-3-[(1Z)-2-(2-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415224.png)

![7-(4-Bromophenyl)-2-methyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415227.png)

![7-{4-Nitrophenyl}-2-methyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415231.png)
![5-Nitro-8-[(1-phenylethyl)amino]quinoline](/img/structure/B415232.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B415233.png)
![8,9-Bis(4-methoxyphenyl)-4-(4-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415235.png)
![4-(2-Methoxyphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B415236.png)
![N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B415239.png)

![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B415243.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B415244.png)
